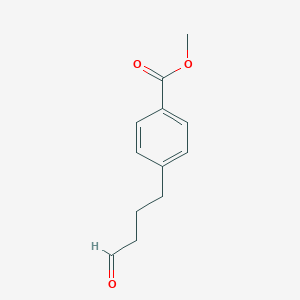

4-(4-氧代丁基)苯甲酸甲酯

概述

描述

Methyl 4-(4-oxobutyl)benzoate is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder with a chemical formula of C12H14O3. This compound is widely used in scientific research due to its unique properties and potential applications.

科学研究应用

有机溶剂脱色

“4-(4-氧代丁基)苯甲酸甲酯”是一种可以用于脱色某些有机溶剂的试剂,例如L-谷氨酸 . 这种特性使其在各种实验室和工业应用中非常有用,在这些应用中,溶剂的颜色会干扰工艺或结果。

其他化合物的合成

该化合物是苯甲酸甲酯和L-谷氨酸的酯 . 因此,它可以用于合成其他复杂的有机化合物。这使其成为有机化学中宝贵的试剂。

药物测试

“4-(4-氧代丁基)苯甲酸甲酯”可用于药物测试 . 可以研究其特性以了解其与其他化合物的相互作用及其在新药开发中的潜在用途。

培美曲塞的制备

“4-(4-氧代丁基)苯甲酸甲酯”用作制备培美曲塞的试剂 ,一种用于治疗某些类型癌症的化疗药物。这突出了其在药物化学领域的重要性。

培美曲塞的呋喃氧烷基酯的合成

该化合物还可用于合成培美曲塞的呋喃氧烷基酯 . 这些酯类被研究用作抗叶酸剂和一氧化氮供体,用于抗癌剂。

杀虫剂

虽然与“4-(4-氧代丁基)苯甲酸甲酯”没有直接关系,但值得注意的是,其母体化合物苯甲酸甲酯已被确定为一种很有前途的环境安全杀虫剂 . “4-(4-氧代丁基)苯甲酸甲酯”可能具有一些这些特性,从而在害虫控制方面开辟了潜在的应用。

安全和危害

While specific safety and hazard information for “Methyl 4-(4-oxobutyl)benzoate” is not available, general safety measures for handling similar chemical compounds include washing face, hands, and any exposed skin thoroughly after handling. It is also recommended not to eat, drink, or smoke when using this product. Protective gloves, clothing, and eye/face protection should be worn .

未来方向

作用机制

Target of Action

Methyl 4-(4-oxobutyl)benzoate is primarily used as a reagent in the preparation of Pemetrexed . Pemetrexed is an antifolate drug that targets several enzymes involved in DNA synthesis, including thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase .

Mode of Action

As a reagent in the synthesis of pemetrexed, it likely contributes to the formation of the active compound that inhibits the aforementioned enzymes . This inhibition disrupts DNA synthesis and cell replication, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Methyl 4-(4-oxobutyl)benzoate is involved in the synthesis of Pemetrexed, which affects the folate-dependent metabolic pathways. Pemetrexed inhibits the conversion of deoxyuridylate to thymidylate in the DNA synthesis pathway . This inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death .

Pharmacokinetics

It is also likely to be metabolized and excreted by the body’s normal processes .

Result of Action

The primary result of the action of Methyl 4-(4-oxobutyl)benzoate is the synthesis of Pemetrexed, an anticancer agent . By inhibiting key enzymes in DNA synthesis, Pemetrexed disrupts the replication of cancer cells, leading to their death .

Action Environment

The action of Methyl 4-(4-oxobutyl)benzoate, like all chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . .

生化分析

Biochemical Properties

Methyl 4-(4-oxobutyl)benzoate can interact with various enzymes and proteins in biochemical reactions . It is used as a reagent in the preparation of Pemetrexed and furoxanoxyalkyl esters of Pemetrexed as antifolates and nitric oxide donors for use as anticancer agents .

Cellular Effects

It is known to influence cell function by inhibiting DNA synthesis and protein synthesis .

Molecular Mechanism

At the molecular level, Methyl 4-(4-oxobutyl)benzoate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

methyl 4-(4-oxobutyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKOQVAJFXOJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

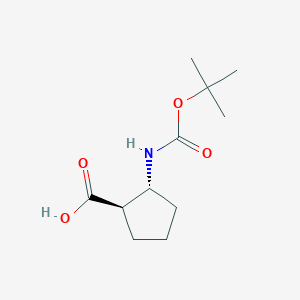

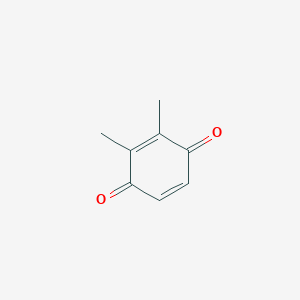

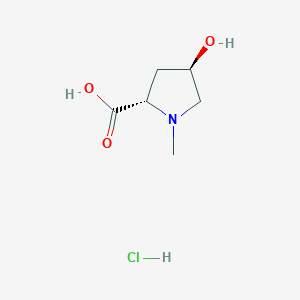

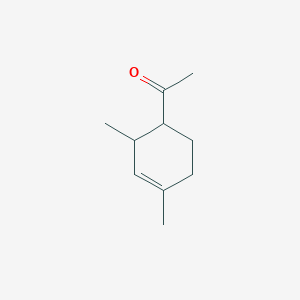

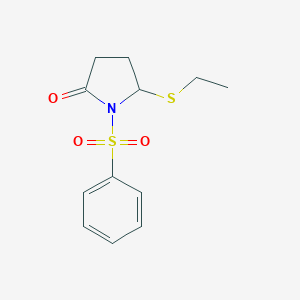

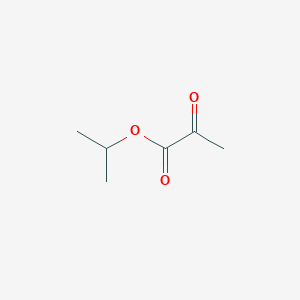

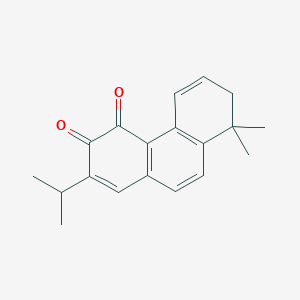

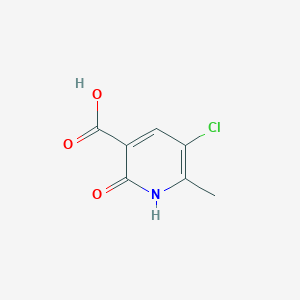

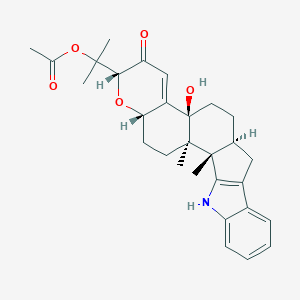

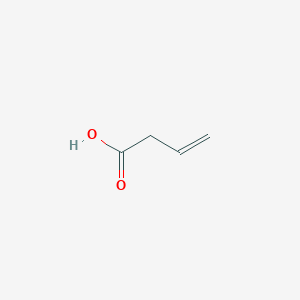

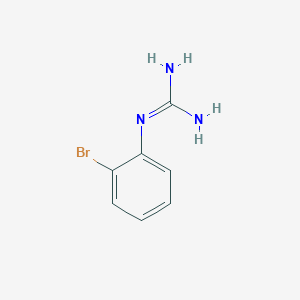

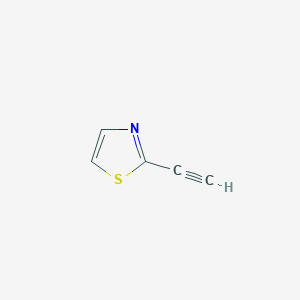

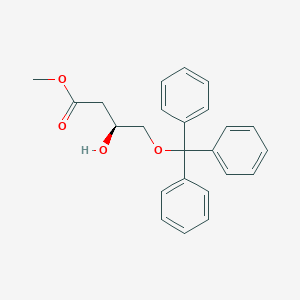

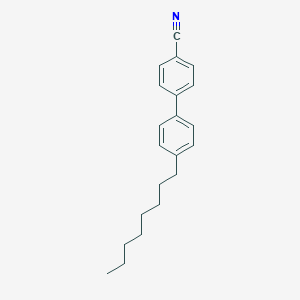

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。